1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea
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Overview
Description
1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylthiophene-2-carbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with 1,3-dimethylurea under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization techniques, often involving solvents like ethanol or acetone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions . The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea can be compared with other thiophene derivatives, such as:
1,3-Dimethylurea: Used as an intermediate in organic synthesis and has applications in the production of caffeine and herbicides.
5-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene-based compounds.
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
1,3-dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C9H14N2OS/c1-7-4-5-8(13-7)6-11(3)9(12)10-2/h4-5H,6H2,1-3H3,(H,10,12) |
InChI Key |
LBCSQEBYJIMVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C(=O)NC |
Origin of Product |
United States |
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